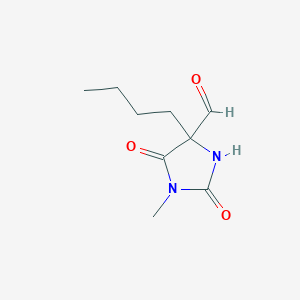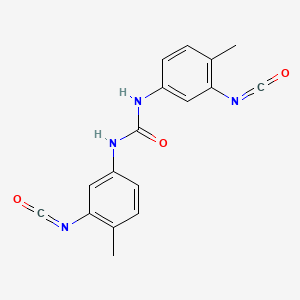
Einecs 226-004-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethylhexyl Methoxycinnamate involves the esterification of 4-methoxycinnamic acid with 2-ethylhexanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of Ethylhexyl Methoxycinnamate follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and controlled temperature to optimize yield and purity. The product is then purified through distillation or recrystallization to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Ethylhexyl Methoxycinnamate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert it back to its alcohol and acid components.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products Formed
Oxidation: Oxidation typically yields carboxylic acids and aldehydes.
Reduction: Reduction produces 4-methoxycinnamic acid and 2-ethylhexanol.
Substitution: Substitution reactions result in various derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Ethylhexyl Methoxycinnamate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of esterification and photochemical reactions.
Biology: Investigated for its effects on cellular processes and potential cytotoxicity.
Medicine: Explored for its protective effects against UV radiation and its role in preventing skin cancer.
Mecanismo De Acción
Ethylhexyl Methoxycinnamate exerts its effects primarily through the absorption of UVB radiation. The compound absorbs UVB light and undergoes a photochemical reaction that dissipates the absorbed energy as heat, thereby preventing the UV radiation from penetrating the skin and causing damage. The molecular targets include the epidermal cells, where it helps to prevent DNA damage and subsequent skin aging or carcinogenesis.
Comparación Con Compuestos Similares
Similar Compounds
Octocrylene: Another UV filter used in sunscreens, known for its stability and ability to absorb both UVA and UVB radiation.
Avobenzone: A UVA filter that is often used in combination with Ethylhexyl Methoxycinnamate for broad-spectrum protection.
Homosalate: A UVB filter that is less stable than Ethylhexyl Methoxycinnamate but still widely used in sunscreens.
Uniqueness
Ethylhexyl Methoxycinnamate is unique due to its high UVB absorption efficiency, stability under sunlight, and compatibility with other sunscreen ingredients. Its ability to be easily incorporated into various formulations makes it a preferred choice in the cosmetic industry .
Propiedades
Número CAS |
5206-52-0 |
|---|---|
Fórmula molecular |
C17H14N4O3 |
Peso molecular |
322.32 g/mol |
Nombre IUPAC |
1,3-bis(3-isocyanato-4-methylphenyl)urea |
InChI |
InChI=1S/C17H14N4O3/c1-11-3-5-13(7-15(11)18-9-22)20-17(24)21-14-6-4-12(2)16(8-14)19-10-23/h3-8H,1-2H3,(H2,20,21,24) |
Clave InChI |
VZWWZEJXAIOUFX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)NC2=CC(=C(C=C2)C)N=C=O)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[5-(Aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B13768714.png)
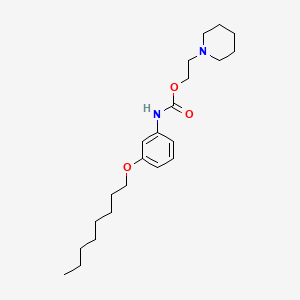
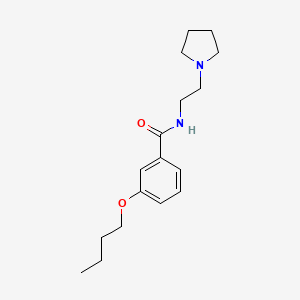
![2-Amino-4-azanidyl-5-[(5-nitro-2-oxidophenyl)diazenyl]benzenesulfonate;chromium(3+);hydron;1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate](/img/structure/B13768739.png)


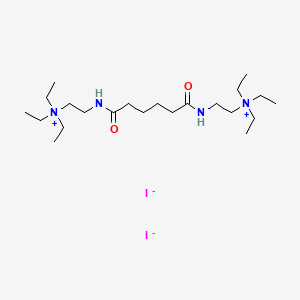

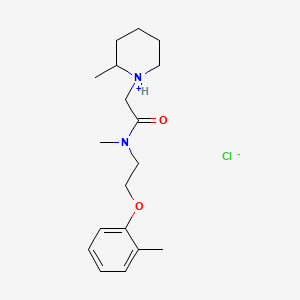
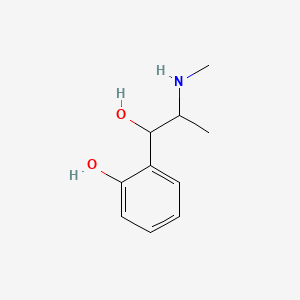
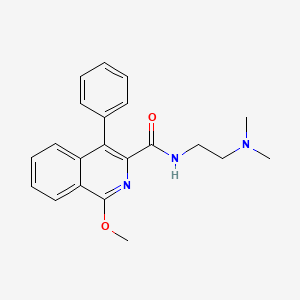
![Ethanaminium, N,N-bis(carboxymethyl)-N-(2-hydroxyethyl)-2-[(1-oxodecyl)amino]-, disodium salt](/img/structure/B13768804.png)
![(2E)-1,1,3-trimethyl-2-[(E)-3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indole;hexafluorophosphate](/img/structure/B13768808.png)
